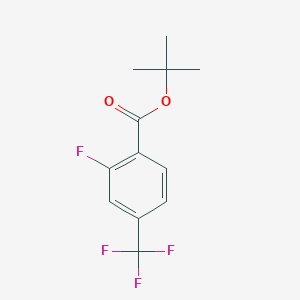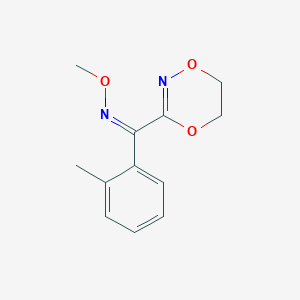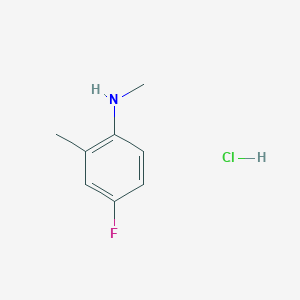
4-Bromo-2-trifluoromethoxybenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-trifluoromethoxybenzylamine hydrochloride is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and an amine group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride typically involves multiple steps, starting with the bromination of 2-trifluoromethoxybenzene to introduce the bromine atom. Subsequent steps may include the formation of the benzylamine group through reductive amination or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine atom or modify the trifluoromethoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can employ hydrogen gas with a palladium catalyst or other reducing agents.
Substitution reactions might involve nucleophiles such as alkyl halides or amines under specific conditions.
Major Products Formed:
Oxidation can yield nitro derivatives.
Reduction can produce compounds with fewer halogen atoms.
Substitution reactions can result in a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-trifluoromethoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or receptor interactions.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: The compound's unique properties make it valuable in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
4-Bromo-2-trifluoromethylaniline
2-Bromo-4-trifluoromethoxyaniline
4-Bromo-2-trifluoromethoxybenzaldehyde
Uniqueness: 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride is unique due to its combination of bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNJGDSCHVYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123837.png)
![[(2R,4aR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B8123843.png)
![4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine](/img/structure/B8123848.png)

![4-[2-(3,3-Difluoro-piperidin-1-yl)-ethyl]-phenylamine](/img/structure/B8123857.png)







